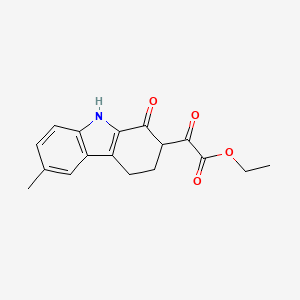![molecular formula C9H9N5O B3838509 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol
Descripción general
Descripción
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol, also known as MTTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTTDP is a diazo compound that contains a triazole ring, which makes it a useful tool in many biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol involves the reduction of the compound by mitochondrial dehydrogenases in living cells. The reduced form of this compound reacts with oxygen to form a purple formazan product, which accumulates in the mitochondria of living cells. The amount of formazan product formed is directly proportional to the number of viable cells in the culture.
Biochemical and physiological effects:
This compound is a non-toxic compound that does not interfere with the normal functioning of living cells. The compound is reduced by mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The reduction of this compound results in the formation of a purple formazan product, which accumulates in the mitochondria of living cells. The accumulation of formazan product can be used to measure the number of viable cells in the culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay using 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has several advantages over other cell viability assays. The assay is simple, quick, and inexpensive. It can be used to measure the cytotoxicity of drugs, the effect of growth factors on cell proliferation, and the toxicity of environmental pollutants. However, the assay has some limitations. It is not suitable for measuring the viability of cells that do not have active mitochondrial dehydrogenases, such as red blood cells. The assay is also not suitable for measuring the viability of cells that undergo apoptosis, as the reduction of this compound is inhibited in apoptotic cells.
Direcciones Futuras
There are several future directions for research on 4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol. One direction is to develop new colorimetric assays based on this compound for measuring other biochemical and physiological parameters in living cells. Another direction is to investigate the mechanism of action of this compound in more detail, including the role of mitochondrial dehydrogenases in the reduction of the compound. Finally, research could be conducted to explore the potential use of this compound in clinical applications, such as cancer diagnosis and treatment.
Conclusion:
This compound is a useful compound for scientific research, particularly in the field of cell viability and proliferation assays. The compound is easy to synthesize and use, and it has a wide range of applications. The MTT assay using this compound has several advantages over other cell viability assays, but it also has some limitations. Future research on this compound could lead to the development of new colorimetric assays and clinical applications.
Aplicaciones Científicas De Investigación
4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol has been widely used in scientific research as a colorimetric assay for cell viability and proliferation. The compound is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified by spectrophotometry. This assay is commonly known as the MTT assay and is used to measure the cytotoxicity of drugs, the effect of growth factors on cell proliferation, and the toxicity of environmental pollutants.
Propiedades
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6-10-9(13-11-6)14-12-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCMUNWWGISSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N=NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)
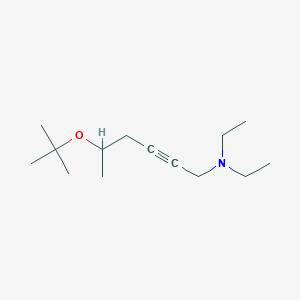
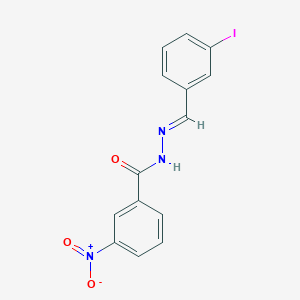
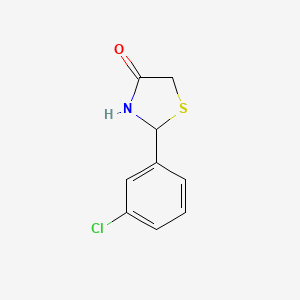
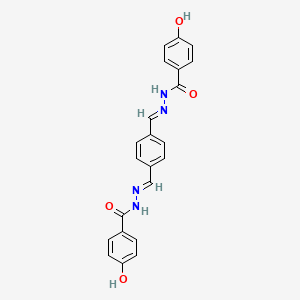
![4-bromo-N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3838492.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838499.png)
![8-fluoro-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B3838501.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
![1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3838522.png)
